molecular formula C14H14N2O B13968125 4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile CAS No. 87388-22-5

4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile

Cat. No.: B13968125
CAS No.: 87388-22-5
M. Wt: 226.27 g/mol
InChI Key: MNTWRVVOGUWGGB-UHFFFAOYSA-N
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Description

4-(2-Isopropoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a 2-isopropoxyphenyl group and a carbonitrile group at the 3-position. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-isopropoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the 2-Isopropoxyphenyl Group: The 2-isopropoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where isopropyl alcohol reacts with phenol in the presence of an acid catalyst to form 2-isopropoxyphenol. This intermediate can then be coupled with the pyrrole ring.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrrole ring is replaced by a cyano group.

Industrial Production Methods

Industrial production methods for 4-(2-isopropoxyphenyl)-1H-pyrrole-3-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Pyrrole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Isopropoxyphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: Pyrrole derivatives are explored for their conductive properties and potential use in organic electronics and sensors.

Mechanism of Action

The mechanism of action of 4-(2-isopropoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile: Similar structure with a methoxy group instead of an isopropoxy group.

    4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile: Similar structure with an ethoxy group instead of an isopropoxy group.

    4-(2-Propoxyphenyl)-1H-pyrrole-3-carbonitrile: Similar structure with a propoxy group instead of an isopropoxy group.

Uniqueness

4-(2-Isopropoxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the isopropoxy group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.

Properties

CAS No.

87388-22-5

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

4-(2-propan-2-yloxyphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C14H14N2O/c1-10(2)17-14-6-4-3-5-12(14)13-9-16-8-11(13)7-15/h3-6,8-10,16H,1-2H3

InChI Key

MNTWRVVOGUWGGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=CNC=C2C#N

Origin of Product

United States

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